1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant rigidity and stability. The presence of the iodine atom and the 3,5-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another method involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
These methods are practical and scalable, making them suitable for industrial production. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product yield.
Chemical Reactions Analysis
1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Radical Reactions: Due to the presence of the bicyclo[1.1.1]pentane framework, the compound can participate in radical reactions, leading to the formation of new products.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Biology: The compound’s stability and rigidity make it useful in the study of molecular interactions and biological pathways.
Industry: The compound’s chemical properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into various biological receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
Bicyclo[1.1.1]pentane: The parent compound, which lacks the iodine and 3,5-dimethylphenyl groups.
1-[(3,5-Dimethylphenyl)methyl]-3-chlorobicyclo[1.1.1]pentane: A similar compound with a chlorine atom instead of iodine.
1-[(3,5-Dimethylphenyl)methyl]-3-bromobicyclo[1.1.1]pentane: A derivative with a bromine atom.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I/c1-10-3-11(2)5-12(4-10)6-13-7-14(15,8-13)9-13/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCQJOQCOYAAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC23CC(C2)(C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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